Iodosodilactone

描述

Iodosodilactone is a hypervalent iodine(III) reagent known for its versatile reactivity, low toxicity, and environmental friendliness. It has gained significant attention in organic synthesis due to its ability to promote various chemical reactions, including esterification, macrolactonization, amidation, and peptide coupling .

作用机制

Target of Action

Iodosodilactone, a hypervalent iodine(III) reagent, primarily targets the formation of amide bonds in organic chemistry .

Mode of Action

This compound serves as a condensing reagent to promote esterification, macrolactonization, amidation, and peptide coupling reactions . It can efficiently mediate peptide coupling reactions within 30 minutes to obtain various dipeptides from standard amino acids as well as sterically hindered amino acids . The peptide coupling reaction proceeds without racemization in the absence of a racemization suppressant .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the formation of amide bonds. These pathways play a crucial role in the synthesis of peptides and proteins, as well as many natural products . The downstream effects of these pathways include the production of various dipeptides from standard amino acids as well as sterically hindered amino acids .

Pharmacokinetics

It is known that this compound can be readily regenerated after the peptide coupling reaction

Result of Action

The result of this compound’s action is the efficient formation of amide bonds, leading to the production of various dipeptides from standard amino acids as well as sterically hindered amino acids . This process occurs without racemization, which is a significant advantage in the synthesis of peptides and proteins .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the peptide coupling reaction requires heating (60°C) and takes a relatively long time (6-9 hours) . Additionally, the reaction proceeds without racemization only in the absence of a racemization suppressant

生化分析

Biochemical Properties

Iodosodilactone plays a significant role in biochemical reactions. It acts as a coupling reagent in many organic reactions like amidation, peptide coupling, and esterification to yield amides, esters, peptides, and macrocyclic lactones without racemization . It also serves as an oxidant in the arylation reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a condensing reagent. It promotes esterification, macrolactonization, amidation, and peptide coupling reactions . This suggests that it may interact with biomolecules, potentially influencing enzyme activity and gene expression.

准备方法

Synthetic Routes and Reaction Conditions: Iodosodilactone can be synthesized through the reaction of iodosylbenzene with carboxylic acids or alcohols in the presence of triphenylphosphine and pyridine. The reaction typically occurs at room temperature and yields this compound as a stable product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the reagent’s synthesis is generally scalable due to the simplicity of the reaction conditions and the availability of starting materials .

化学反应分析

Types of Reactions: Iodosodilactone undergoes various types of reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis.

Substitution: It participates in substitution reactions, particularly in the formation of esters and amides

Common Reagents and Conditions:

Esterification and Amidation: this compound, in combination with triphenylphosphine, promotes esterification and amidation reactions efficiently.

Peptide Coupling: It is used in peptide coupling reactions without causing racemization.

Major Products:

Esters: Formed from the reaction of carboxylic acids and alcohols.

Amides: Produced from the reaction of carboxylic acids and amines.

科学研究应用

Iodosodilactone has a wide range of applications in scientific research, including:

相似化合物的比较

- Phenyliodine diacetate (PIDA)

- Phenyliodine bis(trifluoroacetate) (PIFA)

- Iodosylbenzene (PhIO)

- Hydroxyl(tosyloxy)iodobenzene (HTIB)

- Togni’s reagents

Uniqueness: Iodosodilactone stands out due to its ability to promote multiple types of reactions, including esterification, macrolactonization, amidation, and peptide coupling, without causing racemization. Its recyclability and environmental friendliness further enhance its appeal compared to other hypervalent iodine reagents .

属性

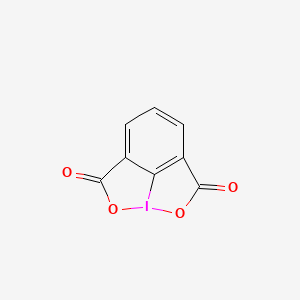

IUPAC Name |

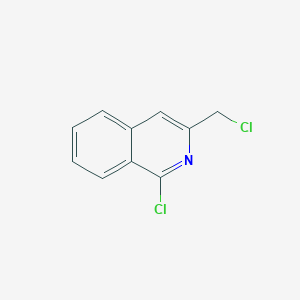

4λ3-ioda-3,5-dioxatricyclo[5.3.1.04,11]undeca-1(11),7,9-triene-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3IO4/c10-7-4-2-1-3-5-6(4)9(12-7)13-8(5)11/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIWEENQJCGNME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)OI3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2902-68-3 | |

| Record name | Iodosodilactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does iodosodilactone function as a coupling reagent in peptide synthesis?

A1: this compound, specifically the derivative 6-(3,5-bis(trifluoromethyl)phenyl)-1H,4H-2aλ(3)-ioda-2,3-dioxacyclopenta[hi]indene-1,4-dione (p-BTFP-iodosodilactone), acts as an efficient coupling reagent for peptide synthesis when combined with tris(4-methoxyphenyl)phosphine. [] While the exact mechanism is still under investigation, the formation of an acyloxyphosphonium ion intermediate from the carboxylic acid is suggested to be involved in the reaction. [] This activated intermediate then reacts with the amine to form the peptide bond.

Q2: What structural insights about this compound and related compounds have been revealed through Mössbauer spectroscopy?

A2: Mössbauer resonance experiments provided valuable information about the bonding in this compound. [] The data suggested that the molecule adopts an approximately planar configuration with a linear IO2 group. Additionally, the study revealed that the C–I–O bond angle in iodosobenzene (PhIO), a related compound, is close to 90°, contradicting the previously assumed linear geometry. [] These findings highlight the importance of spectroscopic techniques in accurately determining molecular structures.

Q3: What advantages do this compound reagents offer over traditional methods in esterification and amidation reactions?

A3: this compound reagents have emerged as attractive alternatives to traditional methods for esterification and amidation due to their several advantages: []

- Recyclability: this compound can be regenerated after the reaction, making it a more sustainable option. []

Q4: Beyond peptide and ester synthesis, are there other applications for this compound reagents?

A4: Yes, this compound and its derivatives are highly versatile reagents. Research suggests that they can act as efficient oxidants, potentially replacing toxic heavy metal reagents in various organic transformations. [] Further exploration of their reactivity is ongoing, with a focus on developing new hypervalent iodine reagents with improved properties, including water solubility for broader applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2600640.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2600641.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2600643.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-3,4,5-triethoxybenzamide](/img/structure/B2600646.png)

![N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2600647.png)

![N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2600651.png)

![N-(2,4-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2600652.png)

![2,5-dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2600655.png)

![ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/new.no-structure.jpg)

![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2600661.png)